molecular formula C15H23NO2 B034113 4-Ethoxy-3,5-dipropylbenzamide CAS No. 100243-35-4

4-Ethoxy-3,5-dipropylbenzamide

Cat. No. B034113
CAS RN: 100243-35-4
M. Wt: 249.35 g/mol
InChI Key: UKTOQHCZCJDSOD-UHFFFAOYSA-N
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Description

4-Ethoxy-3,5-dipropylbenzamide, also known as EDPB, is a chemical compound that has been widely studied for its potential applications in scientific research. EDPB belongs to the class of benzamides, which are known to have various biological and pharmacological properties.

Mechanism of Action

4-Ethoxy-3,5-dipropylbenzamide acts as a sigma-1 receptor agonist, which leads to the activation of various signaling pathways. The activation of the sigma-1 receptor by 4-Ethoxy-3,5-dipropylbenzamide has been shown to modulate calcium signaling, protein synthesis, and cell survival. 4-Ethoxy-3,5-dipropylbenzamide has also been shown to have an inhibitory effect on the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects:
4-Ethoxy-3,5-dipropylbenzamide has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, protein synthesis, and cell survival. 4-Ethoxy-3,5-dipropylbenzamide has also been shown to have an inhibitory effect on the voltage-gated sodium channels, which can lead to the inhibition of neuronal excitability. 4-Ethoxy-3,5-dipropylbenzamide has been shown to have neuroprotective effects in various models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

4-Ethoxy-3,5-dipropylbenzamide has several advantages for lab experiments, including its high affinity for the sigma-1 receptor, which makes it a useful tool compound for studying the role of sigma-1 receptors in various cellular processes. 4-Ethoxy-3,5-dipropylbenzamide is also relatively easy to synthesize and purify. However, 4-Ethoxy-3,5-dipropylbenzamide has some limitations, including its low solubility in water, which can make it difficult to use in some experimental protocols.

Future Directions

There are several future directions for the study of 4-Ethoxy-3,5-dipropylbenzamide. One potential direction is the development of more potent and selective sigma-1 receptor agonists based on the structure of 4-Ethoxy-3,5-dipropylbenzamide. Another potential direction is the study of the role of sigma-1 receptors in various disease states, such as cancer and autoimmune diseases. Additionally, the development of new experimental protocols for the use of 4-Ethoxy-3,5-dipropylbenzamide in various scientific research fields could lead to new insights into the role of sigma-1 receptors in cellular processes.

Synthesis Methods

4-Ethoxy-3,5-dipropylbenzamide can be synthesized using a multistep process that involves the reaction of 4-ethoxy-3,5-dipropylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with ammonia to form the amide, which is then purified by recrystallization. The final product is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

4-Ethoxy-3,5-dipropylbenzamide has been studied for its potential applications in various scientific research fields, including neuroscience, pharmacology, and toxicology. 4-Ethoxy-3,5-dipropylbenzamide has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes, such as calcium signaling, protein synthesis, and cell survival. 4-Ethoxy-3,5-dipropylbenzamide has been used as a tool compound to study the role of sigma-1 receptors in various cellular processes.

properties

CAS RN

100243-35-4

Product Name

4-Ethoxy-3,5-dipropylbenzamide

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

4-ethoxy-3,5-dipropylbenzamide

InChI

InChI=1S/C15H23NO2/c1-4-7-11-9-13(15(16)17)10-12(8-5-2)14(11)18-6-3/h9-10H,4-8H2,1-3H3,(H2,16,17)

InChI Key

UKTOQHCZCJDSOD-UHFFFAOYSA-N

SMILES

CCCC1=CC(=CC(=C1OCC)CCC)C(=O)N

Canonical SMILES

CCCC1=CC(=CC(=C1OCC)CCC)C(=O)N

Other CAS RN

100243-35-4

synonyms

3,5-Dipropyl-4-ethoxybenzamide

Origin of Product

United States

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